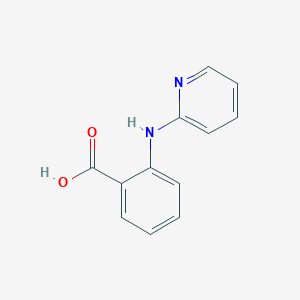

2-(吡啶-2-基氨基)-苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Pyridin-2-ylamino)-benzoic acid is a compound that has been used in the design of privileged structures in medicinal chemistry . It is a part of a series of novel heterocyclic compounds with potential biological activities .

Synthesis Analysis

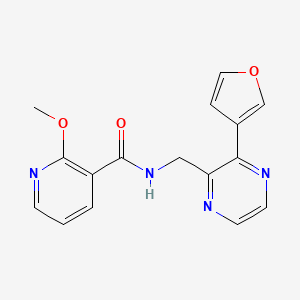

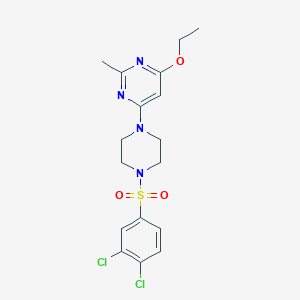

The synthesis of 2-(Pyridin-2-ylamino)-benzoic acid involves the preparation of libraries of novel heterocyclic compounds . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The synthesis process involves a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate .科学研究应用

Anti-Fibrosis Activity

The pyrimidine moiety in 2-(pyridin-2-ylamino)-benzoic acid has been employed in designing privileged structures for medicinal chemistry. In a study by Gu et al., novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activity . These compounds were tested against immortalized rat hepatic stellate cells (HSC-T6). Notably, some of these compounds exhibited better anti-fibrosis activity than Pirfenidone (PFD), a known anti-fibrotic drug. Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated promising anti-fibrotic effects with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.

Imidate Synthesis

Another interesting application involves the synthesis of N-(pyridin-2-yl)imidates from N-(pyridin-2-yl)benzimidoyl cyanides . Researchers have developed a simple synthetic approach to convert α-iminonitriles to imidates under ambient conditions . These imidates were characterized using NMR and HRMS spectroscopies. The study provides valuable insights into the preparation of N-(pyridin-2-yl)imidates, which may find applications in various fields.

Antimicrobial Activity

While not directly related to 2-(pyridin-2-ylamino)-benzoic acid, it’s worth noting that pyridine derivatives, including those containing pyrimidine cores, exhibit diverse biological activities. For instance, pyrimidine derivatives are known for their antimicrobial properties . Although this specific compound was not investigated in the antimicrobial context, its pyrimidine moiety suggests potential in this area.

作用机制

Target of Action

Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) for their anti-fibrotic activities .

Biochemical Pathways

Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Result of Action

Similar compounds have shown to present better anti-fibrotic activities than pirfenidone and bipy55′dc .

属性

IUPAC Name |

2-(pyridin-2-ylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXJIQJGEMRZNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2359029.png)

![(3As,6aR)-5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-2-one](/img/structure/B2359031.png)

![3-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2359040.png)

![4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2359044.png)